molecular formula C25H24N2O2S2 B15036691 2-(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

2-(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B15036691
M. Wt: 448.6 g/mol
InChI Key: VNTXTFJDFDVVRJ-UHFFFAOYSA-N
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Description

2-(4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine

Preparation Methods

The synthesis of 2-(4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the pyrimidine ring: This step often involves the use of reagents such as guanidine or its derivatives.

    Attachment of the phenyl and ethoxy groups: This can be done through nucleophilic substitution reactions, where the phenyl and ethoxy groups are introduced using appropriate halides or sulfonates.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-(4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and other high-value products.

Mechanism of Action

The mechanism of action of 2-(4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-(4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of 2-(4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C25H24N2O2S2

Molecular Weight

448.6 g/mol

IUPAC Name

2-[4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2O2S2/c1-16-6-12-19(13-7-16)30-15-14-29-18-10-8-17(9-11-18)23-26-24(28)22-20-4-2-3-5-21(20)31-25(22)27-23/h6-13H,2-5,14-15H2,1H3,(H,26,27,28)

InChI Key

VNTXTFJDFDVVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=CC=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3

Origin of Product

United States

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